molecular formula C13H16FN3 B2838354 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine CAS No. 1487781-63-4

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B2838354
CAS No.: 1487781-63-4
M. Wt: 233.29
InChI Key: LNSSMHBUKUELQS-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a synthetic organic compound characterized by the presence of a fluorinated phenyl ring, a methylated imidazole ring, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 1-methyl-1H-imidazole.

    Formation of Intermediate: 3-Fluoroaniline is reacted with an appropriate alkylating agent, such as bromoethane, under basic conditions to form 3-fluoro-N-ethyl aniline.

    Coupling Reaction: The intermediate is then coupled with 1-methyl-1H-imidazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazole ring to a more saturated form.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the phenyl ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Halogenating Agents: Bromine, chlorine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
  • 2-(3-Bromophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
  • 2-(3-Methylphenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Uniqueness

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This fluorinated derivative often exhibits enhanced biological activity compared to its non-fluorinated counterparts, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-15-12(13-16-6-7-17(13)2)9-10-4-3-5-11(14)8-10/h3-8,12,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSMHBUKUELQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC(=CC=C1)F)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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